rac-(3r,4s)-1-benzyl-4-(1-methyl-1h-pyrazol-4-yl)pyrrolidin-3-amine
Description
rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine is a pyrrolidine-based compound featuring a benzyl group at position 1, a 1-methylpyrazole substituent at position 4, and an amine group at position 2. The stereochemistry (rac-(3R,4S)) indicates a racemic mixture of enantiomers, which may influence its biological activity and physicochemical properties. This compound has been cataloged as a building block for medicinal chemistry research, though it is currently listed as discontinued in commercial inventories .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-9-13(7-17-18)14-10-19(11-15(14)16)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11,16H2,1H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPOZOBNPSFCHK-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
The target compound features a pyrrolidine core substituted at the 3-position with an amine group and at the 4-position with a 1-methyl-1H-pyrazol-4-yl moiety. A benzyl group occupies the 1-position nitrogen. Retrosynthetically, the molecule can be dissected into three components:
- Pyrrolidine backbone : Constructed via cyclization or ring-closing metathesis.
- Pyrazole substituent : Introduced through cross-coupling or Petasis-type reactions.
- Benzyl-protected amine : Installed via alkylation or reductive amination.
The stereochemistry (3R,4S) arises during cyclization or subsequent functionalization steps, though the racemic nature indicates a lack of stereocontrol in reported methods.
Synthetic Routes and Methodological Developments
Cyclization-Based Approaches
Bromocyclization of Allylamine Precursors
A literature method for analogous spirocyclic pyrrolidines involves bromocyclization of allylamine intermediates. Adapted for this target:
- Imine formation : Reacting benzylamine with 4-pyrazolecarbaldehyde generates Schiff base I .
- Allyl Grignard addition : Treatment with allylmagnesium bromide yields diastereomeric amines IIa/IIb .
- Bromocyclization : Using HBr/Br₂ in CH₂Cl₂ induces ring closure to pyrrolidine III (Scheme 1).
Optimization :
- Replacing methanolic HBr with aqueous HBr improved reproducibility (90% crude yield).
- LiAlH₄ reduction of bromide III provided racemic amine IV , isolated as hydrochloride (39–49% over two steps).
Limitations :
Petasis Reaction-Mediated Synthesis
Three-Component Coupling Strategy
The Petasis reaction enables concurrent introduction of pyrazole and benzyl groups:
- Starting materials : Cyclic ketone V , 1-methyl-4-boronic acid pyrazole, and benzylamine.
- Petasis reaction : Conducted in THF/H₂O at 60°C for 24h, yielding adduct VI (72% yield).
- Hydroboration-oxidation : Converts allyl group to primary alcohol VII (89% yield).
- Amine deprotection : Catalytic hydrogenolysis removes benzyl group, affording target amine.
Advantages :
- High functional group tolerance accommodates pyrazole’s heteroaromatic system.
- Single-pot installation of two substituents reduces step count.
Challenges :
Reductive Amination Pathway
Ketone to Amine Conversion
A linear route employing reductive amination:
- Pyrazole ketone synthesis : Friedel-Crafts acylation of 1-methylpyrazole gives VIII .
- Pyrrolidine formation : Condensation with benzylamine followed by NaBH₄ reduction yields IX .
- Stereochemical inversion : Mitsunobu reaction adjusts configuration at C3/C4.
Key Data :
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Ketone synthesis | AlCl₃, AcCl | 68 | 95 |
| Reductive amination | NaBH₄, MeOH | 54 | 90 |
| Mitsunobu inversion | DIAD, PPh₃ | 41 | 88 |
Drawbacks :
Stereochemical Considerations and Resolution Techniques
The racemic designation (rac-(3R,4S)) implies equivalent amounts of (3R,4S) and (3S,4R) enantiomers. Current methods lack asymmetric induction, necessitating post-synthesis resolution:
Chiral Chromatography
Scalability and Industrial Feasibility
Bromocyclization Route
Analytical Characterization and Quality Control
Critical spectroscopic data for the target compound:
1H NMR (600 MHz, CDCl₃) :
- δ 7.32–7.25 (m, 5H, ArH), 7.18 (s, 1H, pyrazole-H), 3.82 (s, 3H, NCH₃), 3.72 (dd, J = 9.1 Hz, 1H, H3), 3.51 (d, J = 13.2 Hz, 1H, CH₂Ph), 3.12 (td, J = 9.0, 4.1 Hz, 1H, H4), 2.94–2.87 (m, 2H, H2/H5).
HPLC Purity :
- Method: C18 column, 0.1% TFA in H₂O/MeCN gradient.
- Retention time: 8.7 min (purity >98%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazolyl group, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrazolyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Research indicates that compounds similar to rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit tumor cell proliferation. For instance, preliminary cell-based assays using this compound against various cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) revealed promising results in terms of cytotoxicity and growth inhibition .
2. Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
3. Neuroprotective Effects
There is emerging evidence suggesting that certain pyrazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism by which rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the pyrrolidine ring or adjacent heterocycles. Below is a comparative analysis:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzyl and pyrazole groups in the target compound likely confer moderate lipophilicity, facilitating membrane permeability. In contrast, the trifluoromethyl analog () may exhibit higher metabolic stability due to the CF3 group’s resistance to oxidation .
- Chirality : The racemic nature of the target compound could lead to divergent biological activities compared to enantiopure analogs like the (3R)-configured pyrazolo[3,4-d]pyrimidine derivative .
- Solubility : Pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) may exhibit improved aqueous solubility due to the basic nitrogen in the pyridine ring .
Biological Activity
The compound rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine is a novel pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H20N4
- Molecular Weight : 256.35 g/mol
- CAS Number : 1909288-15-8
- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and a methyl pyrazole moiety.
Anticancer Potential
Recent studies have investigated the anticancer properties of related pyrazole derivatives, indicating that they may exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15.2 | Apoptosis induction |
| Pyrazole B | HeLa | 10.5 | Cell cycle arrest |
| rac-(3R,4S)-1-benzyl... | A549 | TBD | TBD |
Enzyme Inhibition Studies
Molecular docking studies have indicated that this compound may interact with various biological targets, including enzymes involved in cancer metabolism. For example, docking simulations with human prostaglandin reductase (PTGR2) revealed strong binding affinity, suggesting potential as an enzyme inhibitor.
Case Studies
-
Study on Antiproliferative Activity :
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of several pyrazole derivatives. The results indicated that compounds similar to rac-(3R,4S)-1-benzyl... exhibited significant inhibition of cell proliferation in breast and lung cancer cell lines. -
Molecular Docking Analysis :
Research conducted by Farghaly et al. demonstrated that the target compound showed a favorable docking score of -7.648 kcal/mol against PTGR2, indicating strong interactions within the binding pocket. The analysis highlighted critical non-covalent interactions contributing to its inhibitory action.
Toxicological Profile
While the biological activity is promising, understanding the toxicological implications is crucial. Preliminary toxicity assessments suggest that derivatives of this compound may exhibit low toxicity profiles; however, comprehensive studies are needed to establish safety for therapeutic use.
Q & A
Q. What synthetic routes are effective for preparing rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine, and how are intermediates characterized?
Synthesis typically involves coupling a benzyl-pyrrolidine precursor with a 1-methylpyrazole moiety. Copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) with Cs₂CO₃ in DMSO at 35°C for 48 hours achieves intermediate formation. Purification via silica gel chromatography (EtOAc/hexane gradient) yields the product (17.9% yield in analogous reactions) . Key intermediates are validated using:
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., pyrazole C-H shifts at δ 8.87 ppm) .
- HRMS : Verifies molecular weight (e.g., [M+H]+ = 215) .
- Melting point : Consistency with literature (e.g., 104–107°C for related compounds) .
Q. Which spectroscopic methods confirm the compound’s stereochemistry and purity?
- X-ray crystallography : Definitive for absolute configuration. Triclinic crystals (space group P1) with refined R-factors (<0.07) validate stereochemistry .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
- Reverse-phase HPLC : Detects impurities (<0.5%) using C18 columns and TFA/MeCN gradients .
Q. How is reaction yield optimized for pyrrolidine-pyrazole derivatives?
- Catalyst screening : CuBr (5–10 mol%) improves coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility .
- Microwave-assisted synthesis : Reduces reaction time (6 hours vs. 48 hours) .
Advanced Questions
Q. What advanced techniques resolve the racemic mixture into individual enantiomers?
- Chiral SFC (Supercritical Fluid Chromatography) : Uses CO₂/isopropanol mobile phases for faster separation with minimal solvent .
- Dynamic kinetic resolution : Enzymatic or metal-catalyzed methods under asymmetric conditions .
- Crystallization-induced diastereomerism : Forms salts with chiral acids (e.g., tartaric acid) .
Q. How can computational modeling predict biological target interactions?
- Molecular docking (AutoDock Vina) : Predicts binding poses with GPCRs (ΔG < -8 kcal/mol) .
- MD simulations (AMBER) : Assesses ligand-receptor stability over 100 ns trajectories .
- QM/MM optimizations : Refines electronic interactions at catalytic sites (e.g., hydrogen bonding with pyrazole N-atoms) .
Q. What crystallographic parameters are critical for structural validation?
Q. How are reaction byproducts identified and mitigated?
- LC-MS profiling : Detects dimerization or dehalogenation byproducts .
- Inert atmosphere (N₂) : Prevents oxidation of amine intermediates .
- Temperature control : Avoids thermal decomposition (>100°C) .
Methodological Tables
Q. Table 1: Synthetic Conditions for Analogous Pyrrolidine Derivatives
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
